molecular formula C7H8N2O3 B8330205 1,3-Diacetyl-4-imidazolin-2-one

1,3-Diacetyl-4-imidazolin-2-one

Cat. No. B8330205
M. Wt: 168.15 g/mol
InChI Key: LLRDKNVOXVJWPB-UHFFFAOYSA-N
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Patent
US04294973

Procedure details

Activated zinc (from 63.5 g (1.0 mol) of zinc), prepared in accordance with J. Org. Chem. 29, 2049 (1964), are added in portions to a boiling solution of 119.5 g (0.5 mol) of recrystallised 1,3-diacetyl-4,5-dichloro-imidazolidin-2-one and 8 ml of dimethylformamide in 400 ml of dry diethyl ether and the mixture is heated under reflux until conversion is complete (16 hours). After the reaction solution has cooled, 200 ml of water are added to it, and the mixture is filtered. The filter cake is washed with 3×100 ml of benzene and the organic phases are combined and washed until they give a neutral reaction. Drying over sodium sulphate and evaporation gives 80.0 g (about 95%) of 1,3-diacetyl-4-imidazolin-2-one of melting point 106° C., identical with a sample prepared independently in accordance with J. Amer. Chem. Soc. 54, 3413 (1932).
Name
1,3-diacetyl-4,5-dichloro-imidazolidin-2-one
Quantity
119.5 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
63.5 g
Type
catalyst
Reaction Step Three
Name
Quantity
1 mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[CH:8](Cl)[CH:7](Cl)[N:6]([C:11](=[O:13])[CH3:12])[C:5]1=[O:14])(=[O:3])[CH3:2].CN(C)C=O.O>C(OCC)C.[Zn]>[C:11]([N:6]1[CH:7]=[CH:8][N:4]([C:1](=[O:3])[CH3:2])[C:5]1=[O:14])(=[O:13])[CH3:12]

Inputs

Step One
Name
1,3-diacetyl-4,5-dichloro-imidazolidin-2-one
Quantity
119.5 g
Type
reactant
Smiles
C(C)(=O)N1C(N(C(C1Cl)Cl)C(C)=O)=O
Name
Quantity
8 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
63.5 g
Type
catalyst
Smiles
[Zn]
Name
Quantity
1 mol
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux until conversion
CUSTOM
Type
CUSTOM
Details
(16 hours)
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction solution has cooled
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
WASH
Type
WASH
Details
The filter cake is washed with 3×100 ml of benzene
WASH
Type
WASH
Details
washed until they
CUSTOM
Type
CUSTOM
Details
give
CUSTOM
Type
CUSTOM
Details
a neutral reaction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying over sodium sulphate and evaporation

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1C(N(C=C1)C(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 80 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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